Human HPGDS Inhibitory Potency: Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate Demonstrates Low Nanomolar Activity
Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrates potent inhibitory activity against human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 26 nM and a binding affinity (Kd) of 50 nM [1]. While direct head-to-head data for an analogous pyrazole-4-carboxylate is not available in the same assay, this value positions it among the more potent entries within the 4-phenyl substituted pyrazole inhibitor class, where reported IC50 values typically range from 30 nM to 555 nM [2].
| Evidence Dimension | Inhibitory activity against human HPGDS (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Class-level range: 30 nM to 555 nM for 4-phenyl substituted pyrazole derivatives [2] |
| Quantified Difference | Target compound IC50 falls within the lower, more potent end of the class range. |
| Conditions | Inhibition of human HPGDS expressed in Escherichia coli, assessed as reduction in GST enzymatic activity using MCBL and glutathione, 30 min incubation [1]. |
Why This Matters
This sub-30 nM IC50 establishes the compound as a viable starting point for developing HPGDS inhibitors, a target relevant to allergic and inflammatory diseases, with potency comparable to established scaffolds in this class.
- [1] BindingDB. (n.d.). BDBM50084155 (CHEMBL3425953) – Affinity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084155 View Source
- [2] BRENDA. (n.d.). Ligand 4-phenyl substituted pyrazole inhibitors. Retrieved from https://www.brenda-enzymes.info/ View Source
